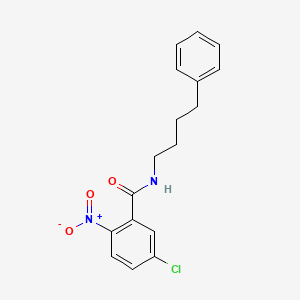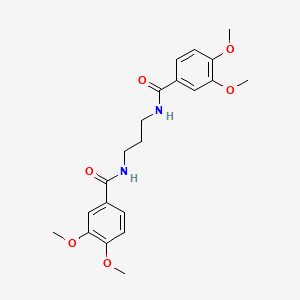
N,N'-1,3-propanediylbis(3,4-dimethoxybenzamide)
Overview
Description
N,N'-1,3-propanediylbis(3,4-dimethoxybenzamide) is a synthetic compound that has gained attention in scientific research due to its potential biological activities. This compound is also known as PDDB or PD168393, and it belongs to the class of benzamide derivatives. PDDB has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-neurodegenerative effects.
Mechanism of Action
PDDB exerts its biological activities by interacting with various molecular targets. It has been found to inhibit the activity of tyrosine kinases, which are enzymes involved in cell signaling pathways. PDDB also inhibits the activity of NF-κB, a transcription factor that plays a crucial role in inflammation. Additionally, PDDB has been found to activate the AMPK pathway, which is involved in energy metabolism and glucose uptake.
Biochemical and Physiological Effects:
PDDB has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. PDDB has also been found to reduce the production of inflammatory cytokines and protect neurons against oxidative stress. Additionally, PDDB has been found to improve insulin sensitivity and reduce blood glucose levels.
Advantages and Limitations for Lab Experiments
PDDB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in a laboratory setting. Additionally, PDDB has been extensively studied for its potential biological activities, making it a valuable tool for investigating molecular targets and pathways. However, PDDB also has some limitations for lab experiments. It has been found to exhibit low solubility in water, which can limit its use in certain experiments. Additionally, PDDB has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in cell culture experiments.
Future Directions
PDDB has shown promising results in various scientific studies, and there are several future directions for further research. One potential direction is to investigate the use of PDDB in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further studies are needed to investigate the molecular targets and pathways involved in the anti-inflammatory and anti-neurodegenerative effects of PDDB. Furthermore, future studies could investigate the potential use of PDDB in treating other diseases, such as cardiovascular diseases and diabetes.
Scientific Research Applications
PDDB has been extensively studied for its potential biological activities. It has been found to exhibit anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. PDDB has also been found to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, PDDB has been found to exhibit anti-neurodegenerative effects by protecting neurons against oxidative stress and reducing neuroinflammation. PDDB has also been studied for its potential use in treating cardiovascular diseases and diabetes.
properties
IUPAC Name |
N-[3-[(3,4-dimethoxybenzoyl)amino]propyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6/c1-26-16-8-6-14(12-18(16)28-3)20(24)22-10-5-11-23-21(25)15-7-9-17(27-2)19(13-15)29-4/h6-9,12-13H,5,10-11H2,1-4H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMPUQWKBITSRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCNC(=O)C2=CC(=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B4668542.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4668559.png)
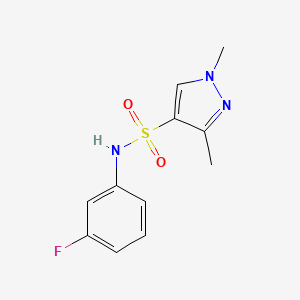
![1-[2-(4-fluorophenoxy)propanoyl]azepane](/img/structure/B4668585.png)
![2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4668588.png)
![2-methyl-4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B4668596.png)
![6-[({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4668605.png)
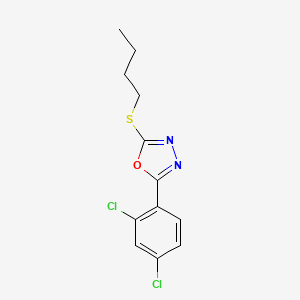
![1-cyclohexyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4668621.png)
![2-{[5-(1-benzothien-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4668622.png)
![2-cyano-3-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-N-(1-phenylethyl)acrylamide](/img/structure/B4668634.png)
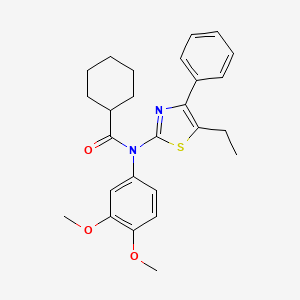
![2-{[(2-fluorophenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4668638.png)
